N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features a pyrazole ring, a methoxyphenyl group, and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a methoxy group is added to a phenyl ring.
Formation of the Quinazolinone Moiety: The quinazolinone structure is formed by cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrazole, methoxyphenyl, and quinazolinone moieties under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce modified pyrazole compounds .
Scientific Research Applications
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine
Uniqueness
N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H22FN5O3 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C23H22FN5O3/c1-13-9-14(2)29(27-13)20-8-6-17(11-21(20)32-4)26-22(30)12-28-15(3)25-19-7-5-16(24)10-18(19)23(28)31/h5-11H,12H2,1-4H3,(H,26,30) |
InChI Key |
OBTZHKMGEXHXFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CN3C(=NC4=C(C3=O)C=C(C=C4)F)C)OC)C |
Origin of Product |
United States |
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